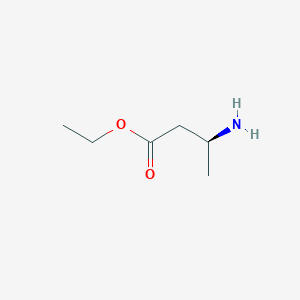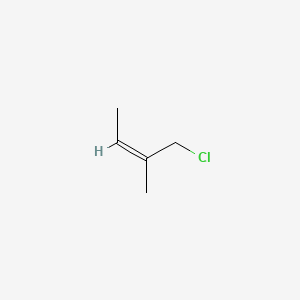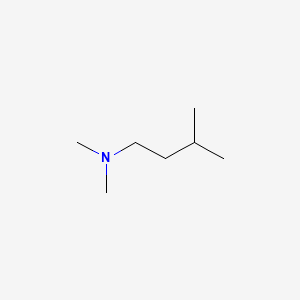
1,2,4-Cyclohexanetricarboxylic acid
Vue d'ensemble
Description
1,2,4-Cyclohexanetricarboxylic acid, also known as 1,2,4-cyclohexanetricarboxylic anhydride, is a useful organic compound . It has a molecular formula of C9H10O5 and a molecular weight of 198.17 . It is also known by other names such as Hydrogeted trimellitic anhydride, Hydrogenated trimellitic anhydride, and 4-Carboxyhexahydrophthalic anhydride .
Molecular Structure Analysis
The molecular structure of 1,2,4-Cyclohexanetricarboxylic acid consists of a cyclohexane ring with three carboxylic acid groups attached to it . The exact mass of the molecule is 216.063385 Da .Physical And Chemical Properties Analysis
1,2,4-Cyclohexanetricarboxylic acid has a predicted boiling point of 449.4±45.0 °C and a density of 1.446 . It is soluble in DMSO, Aceton, DMF, Acetonitrile, and THF .Applications De Recherche Scientifique
Coordination Chemistry and Material Science Applications
1,2,4-Cyclohexanetricarboxylic acid, as part of a group of cyclohexanepolycarboxylic acids, has been extensively studied in coordination chemistry. These compounds are known for their ability to form complex structures with various metal ions. This has implications in material science, especially in the development of magnetic materials. The transformation of these acids in the presence of different metal ions under hydrothermal conditions, and the mechanisms of α-proton removal, are significant areas of study (Lin & Tong, 2011).
Crystal Growth and Supramolecular Chemistry
1,2,4-Cyclohexanetricarboxylic acid plays a crucial role in crystal growth and design. It forms intricate hydrogen-bonded networks and molecular complexes with other compounds. These networks are similar to those found in the structures of other complex acids and suggest the potential for engineered interpenetrated networks using retrosynthetic strategies. Such studies are essential in understanding crystal growth and designing new crystalline materials (Bhogala, Vishweshwar, & Nangia, 2002).
Interaction with Metal Ions
The interaction of 1,2,4-Cyclohexanetricarboxylic acid with various metal ions can lead to the formation of polymers and macrocyclic structures. This interaction is influenced by the spatial orientation of the ligands and the organic substituents at the metal center. Such studies contribute to a deeper understanding of supramolecular chemistry and the development of new materials with specific properties (Hernández-Ahuactzí et al., 2015).
Environmental Exposure and Safety
The study of 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a related compound, in environmental exposure and safety is also noteworthy. Understanding the presence and metabolism of such compounds in the environment and their potential impact on human health is a crucial aspect of environmental chemistry and toxicology (Silva et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
cyclohexane-1,2,4-tricarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h4-6H,1-3H2,(H,10,11)(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNDADANUZETTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CC1C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Cyclohexanetricarboxylic acid | |
CAS RN |
76784-95-7 | |
| Record name | (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B3188670.png)
![2-[(4-Methoxyphenyl)methylsulfanyl]ethanamine](/img/structure/B3188672.png)




